molecular formula C12H10I2N2 B12846236 1,2-Bis(3-iodophenyl)hydrazine

1,2-Bis(3-iodophenyl)hydrazine

Cat. No.: B12846236
M. Wt: 436.03 g/mol
InChI Key: QEKLEUWJFXGFAP-UHFFFAOYSA-N
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Description

Hydrazine derivatives, particularly 1,2-bis(aryl)hydrazines, are a critical class of compounds in medicinal chemistry due to their roles as prodrugs, alkylating agents, and DNA cross-linkers. These compounds are often designed to release cytotoxic intermediates under specific conditions (e.g., hypoxia) to target cancer cells . Substituents like sulfonyl, chloroethyl, nitro, and halogen groups significantly influence their reactivity, stability, and therapeutic profiles.

Properties

Molecular Formula

C12H10I2N2

Molecular Weight

436.03 g/mol

IUPAC Name

1,2-bis(3-iodophenyl)hydrazine

InChI

InChI=1S/C12H10I2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8,15-16H

InChI Key

QEKLEUWJFXGFAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NNC2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(3-iodophenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 3-iodoaniline with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-iodoaniline and hydrazine hydrate.

    Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions.

    Procedure: 3-iodoaniline is dissolved in the solvent, and hydrazine hydrate is added dropwise. The mixture is heated under reflux for several hours.

    Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions and using industrial-grade equipment. The key steps involve ensuring efficient mixing, temperature control, and purification processes to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-iodophenyl)hydrazine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

    Oxidation and Reduction: The hydrazine moiety can be oxidized to form azo compounds or reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products Formed

    Substitution: Various substituted phenylhydrazines.

    Oxidation: Azo compounds.

    Reduction: Amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

1,2-Bis(3-iodophenyl)hydrazine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential anticancer and antimicrobial agents.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-iodophenyl)hydrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Stability

The nature and position of substituents on the phenyl ring dictate electronic, steric, and metabolic properties:

  • Halogenated Derivatives: 1,2-Bis(4-chlorophenyl)hydrazine and 1,2-bis(3-iodophenyl)hydrazine (hypothetical) differ in halogen position and size. Iodine’s larger atomic radius (vs. 1,2-Bis(methylsulfonyl)hydrazines (e.g., 90CE) release chloroethylating species that alkylate DNA at the O6-guanine position, avoiding toxic vinylation/hydroxyethylation byproducts .
  • Nitro-Substituted Derivatives :
    • (1E,2E)-Bis(3-nitrobenzylidene)hydrazine exhibits strong electron-withdrawing nitro groups, which may stabilize intermediates during reductive activation. This contrasts with iodine’s electron-donating inductive effect.

Physical and Chemical Properties

  • Partition Coefficients :
    Atropisomers of KS119 exhibit differing lipophilicities, enabling chromatographic separation and influencing tissue penetration .
  • Cross-Linking Efficiency :
    Pre-cross-linked DNA treated with 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine showed 31.6 ± 1.1% cross-linking, with protective systems reducing this value predictably .

Data Tables

Table 1: Key Properties of Selected Hydrazine Derivatives

Compound Substituents Molecular Weight Key Biological Property Reference ID
KS119 Methylsulfonyl, 4-nitrophenyl 452.8 Hypoxia-selective cytotoxicity
90CE Methylsulfonyl, chloroethyl 292.7 O6-guanine alkylation
1,2-Bis(4-chlorophenyl)hydrazine 4-Chlorophenyl 291.1 Pdcd4 stabilization
(1E,2E)-Bis(3-nitrobenzylidene)hydrazine 3-Nitrobenzylidene 298.3 Not reported (structural analog)

Table 2: Comparison of Cytotoxicity Mechanisms

Compound Activation Mechanism AGT Sensitivity Hypoxia Selectivity Therapeutic Index
KS119 Reductive enzymatic cleavage Resistant High Favorable
Onrigin™ Base-catalyzed hydrolysis Sensitive Low Moderate
90CE Spontaneous decomposition Sensitive None Low

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